BenchChemオンラインストアへようこそ!

M2I-1

Mitosis Spindle Assembly Checkpoint Protein-Protein Interaction Inhibitor

M2I-1 is the first and only small molecule inhibitor of the Mad2-Cdc20 protein-protein interaction (PPI), a key mitotic checkpoint complex component. Unlike ATP-competitive kinase inhibitors, it directly disrupts this specific downstream interaction, providing a unique chemical probe for unambiguous SAC research. With validated in vivo formulation protocols and high DMSO solubility (≥32 mg/mL), it is ideal for reducing paclitaxel resistance and for high-throughput screening. Ensure precise molecular pharmacology; avoid generic substitutions.

Molecular Formula C19H24N4O4S
Molecular Weight 404.5 g/mol
CAS No. 312271-03-7
Cat. No. B1675842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameM2I-1
CAS312271-03-7
SynonymsM2I-1;  M2I1;  M2I 1. Mad2 Inhibitor-1.
Molecular FormulaC19H24N4O4S
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESCC(C)CN(CC(C)C)C1=C(C=C(C=C1)C=C2C(=O)NC(=S)NC2=O)[N+](=O)[O-]
InChIInChI=1S/C19H24N4O4S/c1-11(2)9-22(10-12(3)4)15-6-5-13(8-16(15)23(26)27)7-14-17(24)20-19(28)21-18(14)25/h5-8,11-12H,9-10H2,1-4H3,(H2,20,21,24,25,28)
InChIKeyBWEKPQUKWLNUKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





M2I-1 (CAS 312271-03-7) – A First-in-Class Small Molecule Inhibitor of Mad2-Cdc20 Protein-Protein Interaction for Spindle Assembly Checkpoint Research


M2I-1 (Mad2 Inhibitor-1) is a cell-permeable nitrobenzylidene-thiobarbiturate compound that directly targets the hydrophobic core of Mad2 and selectively disrupts Mad2-Cdc20 complex formation . It is the first small molecule inhibitor of the protein-protein interaction (PPI) between Mad2 and Cdc20, an essential event within the mitotic spindle assembly checkpoint (SAC) [1]. M2I-1 exhibits reversible binding and dose-dependent inhibition of Mad2-Mbp1 interaction (IC50 ~10 µM, Kd = 200 nM) . The compound is supplied as an orange solid with ≥98% purity (HPLC) and demonstrates high solubility in DMSO (≥50 mg/mL), making it suitable for in vitro and cellular assays .

Why SAC-Targeting Compounds Cannot Be Interchanged: The Case for M2I-1 Over Kinase Inhibitors and Genetic Knockdown Models


The spindle assembly checkpoint (SAC) is a complex signaling network involving multiple kinases (Mps1, Bub1, Aurora B) and protein-protein interactions (Mad2-Cdc20, BubR1-Cdc20). Substituting M2I-1 with a kinase inhibitor (e.g., AZ3146 targeting Mps1) fails to replicate its direct, selective disruption of the Mad2-Cdc20 PPI . Kinase inhibitors act upstream, producing pleiotropic effects on kinetochore signaling, chromosome alignment, and checkpoint silencing that confound interpretation [1]. Genetic knockdown of Mad2 or p31comet, while conceptually similar, lacks temporal control, reversibility, and dose-dependence offered by small molecule inhibition [2]. M2I-1's unique mechanism—direct covalent-like modification of Mad2-Cys149 via reversible Michael adduct formation—cannot be mimicked by alternative SAC inhibitors . Therefore, researchers requiring precise dissection of Mad2-Cdc20 function in mitosis or mitotic catastrophe must use M2I-1; generic substitution yields incomparable and potentially misleading results.

Quantitative Differentiation of M2I-1 (CAS 312271-03-7) vs. SAC Inhibitor Comparators: Evidence-Based Procurement Guide


Direct Inhibition of Mad2-Cdc20 Protein-Protein Interaction vs. Kinase Inhibitors Targeting Upstream SAC Components

M2I-1 directly disrupts the Mad2-Cdc20 protein-protein interaction with an IC50 of ~10 µM and a Kd of 200 nM for the Mad2-Mbp1 interaction . In contrast, AZ3146, a selective Mps1 kinase inhibitor, exhibits an IC50 of 35 nM against Mps1 kinase but does not directly target the Mad2-Cdc20 PPI . NMS-P715, another Mps1 inhibitor, has an IC50 of 182 nM . These kinase inhibitors act upstream of Mad2-Cdc20, affecting multiple SAC components, and cannot replicate the specific PPI disruption achieved by M2I-1.

Mitosis Spindle Assembly Checkpoint Protein-Protein Interaction Inhibitor

Cellular Reduction of Paclitaxel-Induced Mitotic Arrest Duration Compared to Genetic Knockdown Approaches

In HeLa cells treated with 0.5 µM paclitaxel, co-treatment with 25 µM M2I-1 significantly reduces mitotic duration compared to paclitaxel alone . Genetic knockdown of Mad2 or p31comet similarly prolongs mitotic arrest but lacks the temporal control and reversibility of small molecule inhibition [1]. The ability to acutely inhibit Mad2-Cdc20 binding with M2I-1 enables precise kinetic studies of mitotic exit that are impossible with genetic manipulation.

Mitotic Arrest Paclitaxel SAC Override

Synergistic Induction of Cell Death with Anti-Mitotic Drugs vs. Single-Agent Anti-Mitotics

Combination of 50 µM M2I-1 with 60 ng/ml nocodazole resulted in a 16.4% increase in cell death compared to either agent alone in HeLa cells [1]. This synergy is not observed with Bub1 inhibitors such as BAY-320, which have been shown to inhibit Bub1 kinase (IC50 = 680 nM) but lack reported synergy with anti-mitotics [2]. The combination effect is attributed to premature degradation of Cyclin B1 and increased MCL-1s levels, triggering apoptosis [1].

Mitotic Catastrophe Synergy Anti-Mitotic Drugs

First-in-Class Small Molecule PPI Inhibitor for Mad2-Cdc20 vs. Peptide-Based Inhibitors

M2I-1 is the first small molecule inhibitor targeting the Mad2-Cdc20 protein-protein interaction [1]. Prior to its discovery, only peptide-based inhibitors (e.g., Mbp1-derived peptides) or genetic knockdown were available. Peptide inhibitors often suffer from poor cell permeability and stability, whereas M2I-1 is cell-permeable and reversible . This distinction enables cellular studies of Mad2 function that were previously limited to non-physiological peptide delivery or genetic manipulation.

Chemical Tool PPI Inhibitor Drug Discovery

Solubility and Formulation Profile for In Vitro and In Vivo Studies

M2I-1 exhibits high solubility in DMSO (≥50 mg/mL) , facilitating preparation of concentrated stock solutions for cell-based assays. In comparison, many small molecule SAC inhibitors have lower solubility, requiring specialized formulation vehicles (e.g., 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline for in vivo use) . This high DMSO solubility reduces experimental variability and simplifies dose-response studies in cell culture.

Solubility DMSO Formulation

M2I-1 (CAS 312271-03-7): Research and Industrial Application Scenarios Derived from Quantitative Evidence


Investigating Spindle Assembly Checkpoint Function in Mitotic Progression Studies

M2I-1's direct inhibition of the Mad2-Cdc20 PPI (IC50 ~10 µM) and its ability to reduce paclitaxel-induced mitotic arrest in HeLa cells at 25 µM [1] make it an essential tool for dissecting the role of Mad2 in SAC signaling. Researchers can acutely inhibit Mad2-Cdc20 binding to study kinetochore-microtubule attachment dynamics, chromosome alignment, and mitotic timing with high temporal resolution, impossible with genetic knockdown approaches .

Studying Mechanisms of Mitotic Catastrophe and Cell Death in Cancer Cells

The 16.4% increase in cell death observed with 50 µM M2I-1 combined with nocodazole (60 ng/ml) [1] positions M2I-1 as a valuable compound for investigating mitotic catastrophe pathways. This synergy is attributed to premature Cyclin B1 degradation and MCL-1s upregulation, offering a defined chemical probe to study apoptosis induction in cancer cells challenged with anti-mitotic agents .

Chemical Biology Tool for Dissecting Mad2-Dependent vs. Mad2-Independent SAC Pathways

Unlike kinase inhibitors (e.g., AZ3146, NMS-P715) that affect multiple SAC components [1], M2I-1 selectively targets the Mad2-Cdc20 interaction . This selectivity allows researchers to distinguish Mad2-dependent checkpoint functions from those mediated by other SAC proteins (BubR1, Bub1, Mps1). The reversible, cell-permeable nature of M2I-1 [2] further enables washout experiments to study checkpoint recovery dynamics.

Enhancing Sensitivity of Cancer Cells to Anti-Mitotic Chemotherapeutics

Preclinical studies demonstrate that M2I-1 (50 µM) significantly increases the sensitivity of HeLa cells to nocodazole and paclitaxel [1]. This combination effect provides a rationale for using M2I-1 as a chemical sensitizer in cell-based assays aimed at overcoming resistance to microtubule-targeting agents. Its high DMSO solubility (≥50 mg/mL) facilitates preparation of dosing solutions for such combination studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for M2I-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.